Cas no 1016716-09-8 (N-Isopropyl 1-boc-piperidine-4-carboxamide)
N-Isopropyl 1-boc-piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-Isopropyl 1-BOC-piperidine-4-carboxamide
- SB43526
- Z6373
- Z90705486
- tert-butyl 4-(propan-2-ylcarbamoyl)piperidine-1-carboxylate
- tert-butyl 4-[(propan-2-yl)carbamoyl]piperidine-1-carboxylate
- N-Isopropyl 1-boc-piperidine-4-carboxamide
-
- Inchi: 1S/C14H26N2O3/c1-10(2)15-12(17)11-6-8-16(9-7-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)
- InChI Key: KKFYVDPWDXFAST-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C(NC(C)C)=O)CC1)=O
Computed Properties
- Exact Mass: 270.194343g/mol
- Monoisotopic Mass: 270.194343g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 270.37g/mol
- XLogP3: 1.7
- Topological Polar Surface Area: 58.6
N-Isopropyl 1-boc-piperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I824358-100mg |
N-Isopropyl 1-BOC-piperidine-4-carboxamide |
1016716-09-8 | 100mg |
$ 64.00 | 2023-04-15 | ||
| TRC | I824358-250mg |
N-Isopropyl 1-BOC-piperidine-4-carboxamide |
1016716-09-8 | 250mg |
$ 75.00 | 2023-04-15 | ||
| TRC | I824358-500mg |
N-Isopropyl 1-BOC-piperidine-4-carboxamide |
1016716-09-8 | 500mg |
$ 110.00 | 2023-04-15 | ||
| TRC | I824358-1g |
N-Isopropyl 1-BOC-piperidine-4-carboxamide |
1016716-09-8 | 1g |
$ 150.00 | 2023-04-15 | ||
| Chemenu | CM315851-10g |
N-Isopropyl 1-BOC-piperidine-4-carboxamide |
1016716-09-8 | 95% | 10g |
$373 | 2021-08-18 | |
| Chemenu | CM315851-5g |
N-Isopropyl 1-BOC-piperidine-4-carboxamide |
1016716-09-8 | 95% | 5g |
$336 | 2022-09-04 | |
| A2B Chem LLC | AE25328-1g |
N-Isopropyl 1-BOC-piperidine-4-carboxamide |
1016716-09-8 | 96% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AE25328-5g |
N-Isopropyl 1-BOC-piperidine-4-carboxamide |
1016716-09-8 | 96% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AE25328-10g |
N-Isopropyl 1-BOC-piperidine-4-carboxamide |
1016716-09-8 | 96% | 10g |
$467.00 | 2024-04-20 |
N-Isopropyl 1-boc-piperidine-4-carboxamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on N-Isopropyl 1-boc-piperidine-4-carboxamide
Research Brief on N-Isopropyl 1-boc-piperidine-4-carboxamide (CAS: 1016716-09-8) and Its Applications in Chemical Biology and Pharmaceutical Research
N-Isopropyl 1-boc-piperidine-4-carboxamide (CAS: 1016716-09-8) is a chemically modified piperidine derivative that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its isopropyl and boc (tert-butoxycarbonyl) protective groups, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in drug discovery and development. Its structural features make it a valuable scaffold for designing bioactive compounds with potential therapeutic applications.
Recent studies have highlighted the role of N-Isopropyl 1-boc-piperidine-4-carboxamide in the development of novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The boc-protected amine functionality allows for selective deprotection under mild conditions, enabling further functionalization. This property is particularly advantageous in medicinal chemistry, where the compound can be tailored to target specific biological pathways. For instance, derivatives of this compound have shown promising activity in preclinical models of neurological disorders and cancer.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized N-Isopropyl 1-boc-piperidine-4-carboxamide as a key intermediate in the synthesis of a new class of PI3K inhibitors. The study demonstrated that modifications at the piperidine ring significantly influenced the compound's binding affinity and selectivity towards different PI3K isoforms. These findings underscore the compound's potential in the design of isoform-specific kinase inhibitors, which could lead to more targeted therapies with reduced off-target effects.
Another area of interest is the compound's application in peptide mimetics and prodrug development. The isopropyl group enhances the lipophilicity of the molecule, improving its membrane permeability and bioavailability. Recent work published in Bioorganic & Medicinal Chemistry Letters explored the use of N-Isopropyl 1-boc-piperidine-4-carboxamide derivatives as prodrugs for CNS-active agents. The researchers reported improved blood-brain barrier penetration and sustained release profiles, suggesting its utility in treating central nervous system disorders.
From a synthetic chemistry perspective, advancements in the scalable production of N-Isopropyl 1-boc-piperidine-4-carboxamide have been reported. A 2022 patent application detailed an optimized catalytic process for its synthesis, achieving higher yields and purity while reducing environmental impact. This progress is critical for meeting the growing demand for this intermediate in both academic and industrial settings.
Looking ahead, the versatility of N-Isopropyl 1-boc-piperidine-4-carboxamide positions it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation strategies. As the understanding of its structure-activity relationships deepens, we anticipate seeing more innovative applications of this compound in the development of next-generation therapeutics.
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